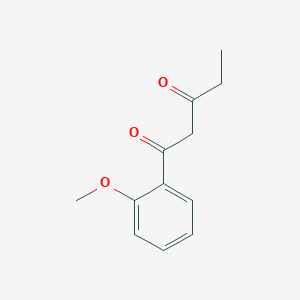

1-(2-Methoxyphenyl)pentane-1,3-dione

Description

Significance of β-Diketone Scaffolds in Organic and Inorganic Chemistry

The β-diketone motif is a fundamental building block in both organic and inorganic chemistry due to its versatile reactivity and coordination properties.

In organic chemistry , β-diketones are highly valued as synthetic intermediates. mdpi.comijpras.com Their acidic α-protons allow for easy deprotonation to form stable enolates, which can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. ijpras.com Furthermore, they are crucial precursors for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. ijpras.comnih.gov The β-dicarbonyl structure is also found in numerous natural products, including curcuminoids, which exhibit a range of biological activities. nih.govresearchgate.net The most classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone under basic conditions. mdpi.comijpras.com

In inorganic chemistry , the significance of β-diketones stems from their ability to act as excellent chelating ligands for a vast number of metal ions. icm.edu.plnih.govmdpi.com Upon deprotonation, the resulting β-diketonate anion coordinates to a metal center in a bidentate fashion through its two oxygen atoms, forming highly stable six-membered chelate rings. nih.gov These metal β-diketonate complexes have found applications in diverse areas, including:

Catalysis: Transition metal complexes of β-diketones are used as catalysts in reactions like olefin oxidation and polymerization. icm.edu.pl

Materials Science: They serve as precursors for the preparation of inorganic materials through methods like sol-gel processing. icm.edu.pl

Medical Applications: The ability to cage metal ions makes them useful as contrast agents for medical imaging and as carriers for metal-based drugs. mdpi.com Research has explored complexes with metals like platinum, titanium, ruthenium, and iridium for potential anticancer properties. nih.govresearchgate.net

Overview of 1-(2-Methoxyphenyl)pentane-1,3-dione within the β-Diketone Class

This compound is an asymmetrical β-diketone. Its structure features a pentane-1,3-dione backbone substituted with a 2-methoxyphenyl group at one carbonyl and a methyl group at the other.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C12H14O3 |

| Structural Features | - β-dicarbonyl system- Aromatic (phenyl) ring- Methoxy (B1213986) (-OCH3) substituent at the ortho position- Aliphatic methyl (-CH3) group |

Like other β-diketones, this compound exhibits keto-enol tautomerism. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the molecule and the position of the tautomeric equilibrium. The equilibrium between the keto and enol forms is a crucial aspect of its chemistry, affecting its reactivity and complexation behavior. nih.gov

Scope and Core Research Foci for this compound

The primary research interests for this compound are centered on its synthesis, its utility as a synthetic building block, and its coordination chemistry.

Synthetic Methodologies: The synthesis of this compound, like other β-diketones, is typically achieved through condensation reactions. The Claisen condensation, reacting an ester (such as methyl 2-methoxybenzoate) with a ketone (acetone) in the presence of a strong base, is a common approach. mdpi.comijpras.com Research in this area focuses on optimizing reaction conditions to improve yields and purity.

Applications in Organic Synthesis: As a versatile intermediate, this compound is a valuable precursor for creating more complex molecular architectures. Key research areas include:

Heterocycle Synthesis: Its reaction with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can yield substituted pyrazoles and isoxazoles, respectively. These heterocyclic cores are prevalent in pharmacologically active compounds. ijpras.comnih.gov

Functional Group Transformations: The carbonyl groups can undergo reduction to form diols or be subjected to other transformations to introduce new functionalities.

Coordination Chemistry and Metal Complex Formation: A significant focus of research is the use of this compound as a ligand for forming metal complexes. The deprotonated form, 1-(2-methoxyphenyl)pentane-1,3-dionato, can chelate with a wide variety of transition metals, lanthanides, and main group elements. nih.gov Research in this domain investigates:

Synthesis and Characterization: The preparation and structural analysis of new metal complexes, studying their geometry, stability, and spectroscopic properties.

Catalytic Activity: Evaluating the potential of these metal complexes to catalyze organic reactions, leveraging the electronic influence of the 2-methoxyphenyl substituent.

Biological and Material Properties: Exploring the properties of the resulting metal complexes for applications in medicinal chemistry or as precursors for advanced materials. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)pentane-1,3-dione |

InChI |

InChI=1S/C12H14O3/c1-3-9(13)8-11(14)10-6-4-5-7-12(10)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

MUVYRUNOZKTLGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Fundamental Chemical Reactivity of 1 2 Methoxyphenyl Pentane 1,3 Dione

Keto-Enol Tautomerism

The existence of 1-(2-Methoxyphenyl)pentane-1,3-dione as a mixture of keto and enol tautomers is a well-established phenomenon, characteristic of β-dicarbonyl compounds. mdpi.comencyclopedia.pubresearchgate.net This equilibrium is dynamic, with the interconversion between the diketo form and the enol form being slow on the NMR timescale, allowing for the observation of both distinct species. mdpi.comnih.gov

Figure 1. General representation of keto-enol tautomerism in β-diketones.

Spectroscopic techniques are indispensable for elucidating the structural features of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for distinguishing between the keto and enol forms. mdpi.comnih.gov In the ¹H NMR spectrum, the enol form is characterized by a distinctive signal for the enolic proton, typically found in the range of 15-17 ppm, indicating a strong intramolecular hydrogen bond. The vinyl proton of the enol form also gives a characteristic signal. In contrast, the diketo form shows a signal for the active methylene (B1212753) protons (CH₂) which is absent in the enol form. The relative integration of these signals allows for the quantification of the keto-enol equilibrium. ed.gov

Infrared (IR) Spectroscopy provides key information about the functional groups present in each tautomer. The enol form exhibits a broad absorption band in the region of 2500-3200 cm⁻¹, which is characteristic of a strongly hydrogen-bonded hydroxyl group. It also shows a C=O stretching frequency that is typically lower than that of a simple ketone due to conjugation. The diketo form, on the other hand, displays two distinct C=O stretching bands corresponding to the two carbonyl groups.

UV-Vis Spectroscopy can also be used to study the tautomeric equilibrium. The enol form, with its conjugated system, generally absorbs at a longer wavelength (λmax) compared to the non-conjugated diketo form. Changes in the absorption spectra with solvent polarity can provide insights into the shifting equilibrium. nih.gov

Below is an interactive table summarizing the expected spectroscopic data for the tautomeric forms of this compound.

The position of the keto-enol equilibrium is sensitive to a variety of factors, including solvent effects, the electronic nature of substituents, intramolecular hydrogen bonding, and conjugation. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. mdpi.com Nonpolar solvents tend to favor the enol form, which can be stabilized by an internal hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the diketone. researchgate.netresearchgate.net Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers.

Electronic Effects of Substituents: The electronic properties of substituents on the β-diketone framework can significantly impact the tautomeric equilibrium. rsc.org Electron-withdrawing groups tend to increase the acidity of the α-protons, which can favor enolization. The 2-methoxyphenyl group in this compound, with its electron-donating methoxy (B1213986) group, can influence the electron density within the molecule and thus affect the stability of the tautomers.

Intramolecular Hydrogen Bonding: A key stabilizing factor for the enol form is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov This creates a stable six-membered pseudo-ring, which significantly contributes to the preference for the enol tautomer in many β-diketones. libretexts.orglibretexts.org

Conjugation: The enol form possesses a conjugated system that includes the C=C double bond and the C=O double bond. This extended π-system provides additional resonance stabilization that is absent in the non-conjugated diketo form. libretexts.orglibretexts.org

The interconversion between the keto and enol forms is a dynamic process with both kinetic and thermodynamic considerations. The rate of interconversion is often slow enough to allow for the observation of both tautomers by NMR spectroscopy. mdpi.com The barrier to this interconversion can be influenced by factors such as the presence of acid or base catalysts, which can facilitate proton transfer.

Thermodynamically, the relative stability of the tautomers determines the equilibrium position. nih.gov In many β-diketones, the enol form is thermodynamically more stable due to the combined effects of intramolecular hydrogen bonding and conjugation. libretexts.orglibretexts.org However, as previously discussed, solvent effects and substituent effects can alter this thermodynamic preference.

Reactions Involving the Active Methylene Group

The active methylene group (the CH₂ group flanked by two carbonyls) in the keto form of this compound is a key site of reactivity due to the acidity of its protons.

The protons of the active methylene group are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in α-alkylation and α-acylation reactions.

In α-alkylation , the enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

In α-acylation , the enolate reacts with an acyl halide or anhydride (B1165640) to introduce an acyl group at the α-position.

The enolate derived from this compound can also act as a nucleophile in condensation reactions with aldehydes and ketones. mdpi.com These reactions, which are variations of the Aldol (B89426) reaction, lead to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated products. wikipedia.org The Mukaiyama aldol addition is a specific type of aldol reaction that utilizes a silyl (B83357) enol ether and a Lewis acid, offering a controlled method for crossed aldol reactions. wikipedia.org

Cyclization and Heterocycle Formation

The dicarbonyl functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The strategic placement of the carbonyl groups allows for cyclization reactions with a range of binucleophilic reagents, leading to the formation of stable five- and six-membered rings, as well as more complex fused systems.

Synthesis of Pyrazoles and Related Five-Membered Heterocycles

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical and highly effective method for the synthesis of pyrazoles. nih.govbeilstein-journals.orgnih.gov This reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds through a cyclocondensation mechanism. beilstein-journals.org

In the case of this compound, treatment with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole derivative. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the dione (B5365651). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of two distinct carbonyl environments in the unsymmetrical this compound can potentially lead to the formation of two regioisomers. However, the reaction often exhibits a high degree of regioselectivity. organic-chemistry.org

Detailed research findings have demonstrated that the cyclocondensation of 1,3-diketones with hydrazines is a straightforward approach to obtaining polysubstituted pyrazoles. nih.gov The reaction conditions can be varied, but it often proceeds efficiently in a suitable solvent at room temperature or with gentle heating. organic-chemistry.org

Table 1: Synthesis of Pyrazoles from 1,3-Diketones

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | Cyclocondensation | nih.govnih.gov |

| 1,3-Diketone | Arylhydrazine | 1-Arylpyrazole | Cyclocondensation | organic-chemistry.org |

Formation of Six-Membered and Fused Heterocyclic Systems (e.g., Diazepines, Oxazines)

The reactivity of this compound also extends to the formation of six-membered and fused heterocyclic systems. These syntheses often involve reactions with reagents that can span the two carbonyl groups to form a larger ring structure.

Diazepines: Seven-membered heterocyclic compounds, such as diazepines, are of significant interest in medicinal chemistry. researchgate.netnih.gov The synthesis of diazepine (B8756704) derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with a suitable binucleophile like a diamine. For instance, reaction with o-phenylenediamine (B120857) could potentially lead to the formation of a benzodiazepine (B76468) derivative. mdpi.com The reaction mechanism involves the formation of Schiff base intermediates at both carbonyl groups, followed by an intramolecular cyclization.

Oxazines: Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. researchgate.net The synthesis of 1,3-oxazine derivatives can be accomplished through the reaction of 1,3-dicarbonyl compounds with a source of ammonia (B1221849) or a primary amine and an aldehyde in a multicomponent reaction. sciresliterature.org Alternatively, chalcones derived from 1,3-dicarbonyl compounds can be cyclized with reagents like urea (B33335) to form oxazine (B8389632) rings. humanjournals.com While direct synthesis from this compound is not extensively documented in the provided search results, the general reactivity patterns of 1,3-diones suggest its feasibility as a precursor.

Fused Heterocyclic Systems: The formation of fused heterocyclic systems involves building additional rings onto the initial dione structure. This can be achieved through multi-step synthetic sequences or one-pot multicomponent reactions. nih.govnih.gov For example, the pyrazole ring formed in the reaction with hydrazine can be further functionalized and subjected to subsequent cyclization reactions to create fused systems like pyrazolopyridines. nih.gov The versatility of the dione allows for its incorporation into complex molecular architectures. nih.gov

Table 2: Formation of Six-Membered and Fused Heterocycles

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type | Reference |

| 1,3-Diketone | Diamine (e.g., o-phenylenediamine) | Diazepine | Condensation/Cyclization | researchgate.netmdpi.com |

| Chalcone (from 1,3-dione) | Urea | Oxazine | Cyclization | humanjournals.com |

| 1,3-Diketone | Multiple Components | Fused Heterocycles | Multicomponent Reaction | nih.govnih.gov |

Coordination Chemistry of 1 2 Methoxyphenyl Pentane 1,3 Dione As a Ligand

Ligand Design and Chelation Properties

The coordination behavior of 1-(2-Methoxyphenyl)pentane-1,3-dione is fundamentally dictated by its ability to exist in a tautomeric equilibrium and the electronic influence of its aromatic substituent.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomeric forms. libretexts.orgmasterorganicchemistry.com The enol form is significantly stabilized through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. libretexts.orgyoutube.com This conjugation within the enol form also contributes to its stability. libretexts.orgyoutube.com

Coordination with a metal ion occurs upon deprotonation of the acidic enolic proton, yielding the corresponding enolate anion. This enolate acts as a monobasic bidentate ligand, coordinating to a metal center through its two oxygen atoms. nih.gov This chelation results in the formation of a highly stable six-membered metallacycle, a characteristic feature of β-diketonate complexes. The process effectively sequesters the metal ion, a property that underlies the extensive use of β-diketones in coordination chemistry.

The 2-methoxyphenyl substituent on the diketone backbone plays a crucial role in modulating the ligand's electronic and steric characteristics, which in turn affects the properties of the resulting metal complexes. nih.govrsc.org

Steric Effects: The presence of the bulky 2-methoxyphenyl group introduces significant steric hindrance around the coordination site. researchgate.netnih.gov This steric bulk can influence the coordination number and geometry of the resulting metal complex, potentially preventing the formation of higher-coordinate species that might be accessible with less hindered ligands like acetylacetonate. Furthermore, the steric crowding can provide a protective sheath around the metal center, enhancing the kinetic stability of the complex by shielding it from solvent or other reactant molecules. nih.gov

Synthesis of Metal Complexes

The robust chelating ability of this compound allows for the synthesis of a diverse range of metal complexes, including those with transition metals and lanthanides.

The synthesis of transition metal complexes with β-diketonate ligands like this compound is typically achieved through straightforward synthetic routes. A common method involves the reaction of a soluble metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.govchemijournal.comresearchgate.net A base, such as sodium hydroxide (B78521), sodium acetate, or ammonia (B1221849), is often added to facilitate the deprotonation of the ligand to its active enolate form. chemijournal.com

For example, a general synthesis for a divalent metal (M²⁺) complex would be: MCl₂ + 2 HL + 2 NaOH → M(L)₂ + 2 NaCl + 2 H₂O (where HL represents the this compound ligand)

The stoichiometry of the resulting complexes is typically [ML₂] for divalent metals (e.g., Co²⁺, Ni²⁺, Cu²⁺) and [ML₃] for trivalent metals (e.g., Fe³⁺, Co³⁺), although variations can occur depending on the metal's preferred coordination geometry and the steric demands of the ligand. nih.govmdpi.com These complexes often exhibit well-defined geometries.

| Metal Ion | Typical Stoichiometry | Common Coordination Geometry | Example with Related Ligand |

|---|---|---|---|

| Iron(III) | [Fe(L)₃] | Octahedral | [Fe(acac)₃] |

| Cobalt(II) | [Co(L)₂] or [Co(L)₂(H₂O)₂] | Tetrahedral or Octahedral | [Co(acac)₂] |

| Nickel(II) | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] | Square Planar or Octahedral | [Ni(acac)₂(H₂O)₂] |

| Copper(II) | [Cu(L)₂] | Square Planar | [Cu(acac)₂] |

β-Diketones are particularly important ligands in lanthanide chemistry due to their ability to act as "antenna" ligands, sensitizing the luminescence of the lanthanide ion. mdpi.com The synthesis of lanthanide complexes, such as those with Europium(III), typically involves reacting a lanthanide salt (e.g., EuCl₃·6H₂O or Eu(NO₃)₃·6H₂O) with three equivalents of the β-diketone ligand in a solvent like ethanol or methanol. nih.govelsevierpure.com

The general reaction is: Ln(NO₃)₃ + 3 HL + 3 NaOH → Ln(L)₃ + 3 NaNO₃ + 3 H₂O (where Ln is a lanthanide ion and HL is the β-diketone ligand)

Often, the resulting complex, such as [Eu(L)₃], may coordinate solvent molecules to satisfy the lanthanide ion's preference for high coordination numbers (typically 8 or 9). mdpi.com To enhance luminescence properties and protect the metal ion from luminescence-quenching solvent molecules, a neutral ancillary ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, is often added to the reaction to form ternary complexes, for example, [Eu(L)₃(phen)]. polyu.edu.hkresearchgate.net

In these complexes, the β-diketonate ligand absorbs UV light and transfers the energy efficiently to the central Eu³⁺ ion, which then emits its characteristic sharp, red luminescence. mdpi.comresearchgate.net The 2-methoxyphenyl group, with its extended aromatic system, is expected to be an effective chromophore for this energy absorption and transfer process.

| Property | Typical Value/Observation for Eu(III) β-diketonates |

|---|---|

| Stoichiometry | [Eu(L)₃] or [Eu(L)₃(N,N-donor)] |

| Coordination Number | 8 or 9 |

| Excitation Wavelength | UV region (ligand absorption) |

| Emission Wavelengths | Characteristic sharp peaks for ⁵D₀ → ⁷Fₙ transitions |

| Prominent Emission | ~612 nm (⁵D₀ → ⁷F₂) (Hypersensitive, red) |

While β-diketonates typically act as chelating ligands to a single metal center, they can be incorporated into more complex polynuclear structures. Homometallic complexes containing multiple identical metal ions can be formed using bridging ligands that link two or more [M(β-diketonate)₂] units. doi.org For instance, dinuclear copper(II) complexes have been synthesized where dipyrrin-based ligands bridge two Cu(acac) units. researchgate.net

The synthesis of heterometallic complexes, which contain different metal ions, can be more challenging. One successful strategy involves using a pre-formed metal complex that has available donor sites as a "metallo-ligand." For example, a lanthanide β-diketonate complex could potentially coordinate to a transition metal through functional groups on the periphery of the diketonate ligand, although such examples are highly specific to the ligand design. Another approach involves ligands with distinct binding pockets that show selectivity for different metal ions, allowing for a stepwise assembly of heterobimetallic structures.

Structural Characterization of Coordination Complexes

The structural elucidation of coordination complexes is fundamental to understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction provide precise information on the three-dimensional arrangement of atoms, allowing for a detailed analysis of the metal-ligand interactions.

Single Crystal X-ray Diffraction Studies of Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the solid-state structure of crystalline materials. For a coordination complex of this compound, an SC-XRD study would reveal critical information, including:

The precise coordination number and geometry of the central metal ion.

The conformation of the this compound ligand upon coordination.

A comprehensive search of crystallographic databases did not yield specific diffraction data for metal complexes containing the this compound ligand. Typically, such data would be presented in a table format, as shown below hypothetically.

Hypothetical Crystallographic Data Table

| Parameter | [Metal(1-(2-MeOPh)pd)n] |

|---|---|

| Chemical Formula | - |

| Formula Weight | - |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| V (ų) | - |

| Z | - |

| R-factor | - |

Note: This table is for illustrative purposes only, as no specific data was found.

Analysis of Coordination Geometries and Bonding Parameters

Following a successful SC-XRD experiment, the resulting structural data allows for a detailed analysis of the coordination environment. This includes the examination of bond lengths and angles between the metal center and the coordinating atoms of the this compound ligand. These parameters provide insight into the nature and strength of the metal-ligand bond. For instance, shorter bond lengths typically indicate stronger interactions. The coordination geometry (e.g., octahedral, tetrahedral, square planar) is dictated by the metal ion's size, charge, and electronic configuration.

Hypothetical Bonding Parameter Table

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Metal-O1 | - |

| Metal-O2 | - |

| O1-Metal-O2 | - |

Note: This table is for illustrative purposes only, as no specific data was found.

Photophysical Properties of Metal Complexes

The incorporation of metal ions, particularly lanthanides like Europium(III), into complexes with organic ligands like β-diketonates can lead to interesting photophysical properties, such as luminescence. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength.

Luminescence Properties (e.g., Europium(III) Emissions, Spectral Characteristics)

Europium(III) complexes are well-known for their bright red emission, which arises from ⁵D₀ → ⁷Fⱼ transitions. The most intense peak is typically the ⁵D₀ → ⁷F₂ transition around 612 nm. The spectral characteristics, including the position and splitting of these emission bands, are sensitive to the local symmetry of the Eu³⁺ ion, which is dictated by the coordinating ligands. The this compound ligand would create a specific coordination environment influencing these emission properties. A typical investigation would involve recording the emission spectrum upon excitation at a wavelength corresponding to the ligand's absorption maximum.

Quantum Yields and Luminescence Lifetime Measurements

To quantify the efficiency of the luminescence process, two key parameters are measured: the luminescence quantum yield (Φ) and the excited-state lifetime (τ).

Luminescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. For lanthanide complexes, lifetimes are typically in the microsecond to millisecond range.

These parameters are crucial for evaluating the performance of a luminescent material. Unfortunately, no specific quantum yield or lifetime data for metal complexes of this compound could be located in the reviewed literature.

Hypothetical Photophysical Data Table

| Complex | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

|---|---|---|---|---|

| [Eu(1-(2-MeOPh)pd)₃] | - | - | - | - |

Note: This table is for illustrative purposes only, as no specific data was found.

Energy Transfer Mechanisms within Complexes (e.g., Antenna Effect, Ligand-to-Metal Energy Transfer)

The photophysical properties of metal complexes containing this compound are fundamentally governed by intricate energy transfer processes between the ligand and the central metal ion. Two predominant mechanisms are the antenna effect, typically observed in lanthanide complexes, and ligand-to-metal charge transfer (LMCT), which is common in transition metal complexes. libretexts.orgwikipedia.org

Antenna Effect: In this mechanism, the organic ligand, such as this compound, acts as an "antenna." It possesses broad and intense absorption bands, primarily corresponding to spin-allowed π-π* transitions, allowing it to efficiently harvest excitation energy (e.g., UV light). Following absorption, the ligand undergoes rapid intersystem crossing (ISC) to its triplet state. If the energy of this ligand-centered triplet state is suitably matched with—specifically, slightly higher than—the energy of an emissive excited state of a coordinated metal ion (like Eu³⁺ or Tb³⁺), the energy can be efficiently transferred from the ligand to the metal. The metal ion then de-excites through its characteristic, sharp, and long-lived emission via f-f transitions. This process, known as intramolecular energy transfer, sensitizes the metal's luminescence, overcoming the ion's inherently low absorption cross-sections. The efficiency of this energy transfer is a critical factor for the brightness of the resulting emission.

Ligand-to-Metal Charge Transfer (LMCT): LMCT is an electronic transition where an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. wikipedia.orgnsf.gov This results in the formal reduction of the metal center and oxidation of the ligand. wikipedia.orgnsf.gov For a complex with this compound, this would involve the excitation of an electron from the π orbitals of the diketonate ligand to the partially filled or empty d-orbitals of a coordinated transition metal. LMCT transitions typically give rise to very intense absorption bands in the UV-visible spectrum. wikipedia.org The energy required for this transfer depends on the oxidizing power of the metal and the reducing power of the ligand. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of the ligand can influence the energy of its orbitals, thereby modulating the energy of the LMCT band.

Table 1: Comparison of Energy Transfer Mechanisms

| Feature | Antenna Effect (e.g., with Lanthanides) | Ligand-to-Metal Charge Transfer (LMCT) |

|---|---|---|

| Process | Ligand absorbs light, transfers energy to metal. | Electron is excited from a ligand-based orbital to a metal-based orbital. |

| Initial Step | Ligand π-π* absorption. | Direct excitation of an electron from ligand to metal. |

| Intermediate Step | Intersystem crossing to ligand triplet state. | None. |

| Final Step | Energy transfer to metal f-orbitals, followed by metal-centered emission. | Formation of an excited state with a reduced metal and oxidized ligand. |

| Resulting Emission | Sharp, line-like, characteristic of the metal ion. | Often leads to non-radiative decay or photochemistry; can be emissive. |

| Spectral Feature | Intense ligand absorption, weak metal absorption, sharp metal emission. | Broad, intense absorption band. |

Influence of Ancillary Ligands and Substituent Effects on Photophysical Performance

The photophysical properties of metal complexes derived from this compound are not solely determined by the diketonate ligand itself but are significantly modulated by the presence of other ligands in the coordination sphere (ancillary ligands) and by chemical modifications to the primary ligand (substituent effects).

Ancillary Ligands: The introduction of ancillary ligands can profoundly impact the performance of the complex. For instance, in luminescent lanthanide complexes, neutral ancillary ligands like 1,10-phenanthroline or triphenylphosphine (B44618) oxide are often incorporated. These ligands can serve multiple purposes:

They can displace solvent molecules (e.g., water) from the coordination sphere, which are known to quench the metal's luminescence through vibrational deactivation.

They can fine-tune the symmetry of the coordination environment around the metal ion, which affects the probabilities of f-f transitions and thus the emission intensity.

They can participate in the energy transfer process, sometimes acting as secondary antennas or modifying the energy levels of the primary diketonate ligand. For example, studies on related neodymium complexes showed that 1,10-phenanthroline was a superior ancillary ligand for sensitizing the metal's near-infrared emission compared to others. rsc.org

Substituent Effects: The electronic nature of substituents on the this compound ligand can alter its photophysical characteristics and its ability to sensitize a metal center. The methoxy group (-OCH₃) at the ortho position of the phenyl ring is an electron-donating group. This group can influence the energy of the ligand's π-π* and n-π* transitions. Modifying or adding other substituents, such as electron-withdrawing groups (e.g., -CF₃, -NO₂) or further electron-donating groups, can systematically tune the ligand's triplet state energy. This tuning is crucial for optimizing the energy transfer efficiency in the antenna effect, as a precise energy match between the ligand's triplet state and the metal's accepting level is required for effective sensitization. Mismatches can lead to inefficient energy transfer or back-energy transfer, quenching the luminescence.

Table 2: Predicted Effects of Substituents on Photophysical Properties

| Substituent Type on Phenyl Ring | Example | Effect on Ligand Orbitals | Predicted Impact on Photophysical Performance |

|---|---|---|---|

| Electron-Donating | -N(CH₃)₂, -OH | Raises energy of HOMO | May lower the energy of the triplet state; could shift absorption/emission to longer wavelengths (red-shift). |

| Electron-Withdrawing | -CF₃, -NO₂, -Cl | Lowers energy of HOMO and LUMO | May raise the energy of the triplet state; could shift absorption/emission to shorter wavelengths (blue-shift). |

Catalytic Applications of this compound Metal Complexes

While renowned for their photophysical properties, metal complexes of β-diketonate ligands, including this compound, also show significant promise in homogeneous catalysis. Their utility stems from the stable chelate ring they form with metal ions, which can be used to deliver a catalytically active metal center to a reaction while modulating its reactivity and stability.

Metal-Diketone Complexes as Pre-catalysts in Organic Transformations (e.g., Wacker-type oxidation)

Complexes of this compound can serve as pre-catalysts, where the initial complex is converted under reaction conditions into the active catalytic species. A notable area of application for related metal-dione complexes is in oxidation reactions. For example, cobalt complexes featuring a ligand derived from pentane-2,4-dione have been successfully employed as pre-catalysts for the Wacker-type oxidation of olefins. acs.org This reaction typically converts terminal alkenes into methyl ketones using molecular oxygen as the terminal oxidant. acs.orgresearchgate.net In a reported system, a cobalt(III) complex acted as a pre-catalyst in the presence of phenylsilane (B129415) to oxidize various olefins to their corresponding ketones in high yields. acs.org The diketonate framework helps to stabilize the metal center and influence its electronic properties, which are critical for the catalytic cycle.

Table 3: Representative Wacker-Type Oxidation Catalyzed by a Related Cobalt-Dione Complex

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Vinylnaphthalene | 2-Acetylnaphthalene | 95 |

| Styrene | Acetophenone (B1666503) | 85 |

| 4-Chlorostyrene | 4'-Chloroacetophenone | 91 |

| 1-Octene | 2-Octanone | 78 |

(Data adapted from studies on analogous pentane-2,4-dione-derived complexes as illustrative examples of catalytic potential.) acs.org

Mechanistic Investigations of Catalytic Cycles (e.g., Redox Noninnocence)

Understanding the mechanism of catalytic cycles involving these complexes is crucial for optimizing their performance. A key concept in this area is "redox noninnocence," where the ligand is not merely a spectator but actively participates in the electron-transfer steps of the reaction. nih.gov Ligands derived from β-diketones can exhibit redox noninnocence, meaning they can exist in multiple, stable oxidation states and act as an electron reservoir. acs.orgnih.gov

In the context of the Wacker-type oxidation catalyzed by a cobalt complex with a pentane-2,4-dione derivative, mechanistic studies revealed the crucial role of the ligand's redox activity. acs.orgnih.gov The ligand backbone can be reversibly oxidized and reduced, allowing the complex to facilitate multi-electron transformations without requiring large changes in the formal oxidation state of the central cobalt ion, which can often be energetically demanding. Spectroscopic and electrochemical analyses, including cyclic voltammetry and X-ray absorption spectroscopy, have been used to identify different oxidation states of the ligand and the metal during the catalytic cycle. nih.gov This cooperative reactivity between the metal and the redox-active diketonate ligand is essential for activating the substrates and completing the catalytic turnover. acs.orgnih.gov

Advanced Spectroscopic and Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone analytical technique for the study of 1-(2-Methoxyphenyl)pentane-1,3-dione, enabling precise elucidation of its structure and dynamic processes in solution.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of diketo and keto-enol tautomers. researchgate.netnih.gov The enol form is significantly stabilized by the formation of a six-membered chelate ring via a strong intramolecular hydrogen bond and by conjugation of the double bond with the carbonyl group and the aromatic ring. youtube.comyoutube.comlibretexts.org This stabilization often results in the enol tautomer being the predominant species in solution. libretexts.orglibretexts.org

¹H and ¹³C NMR spectroscopy are powerful tools for quantifying the ratio of these tautomers. nih.govruc.dk The diketo form is characterized by a signal for the methylene (B1212753) protons (CH₂) situated between the two carbonyl groups, while the enol form displays a characteristic vinyl proton signal (C=CH) and a downfield signal for the enolic hydroxyl proton (OH).

The tautomeric equilibrium is highly sensitive to the solvent environment. researchgate.netnih.gov Non-polar, aprotic solvents typically favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this internal hydrogen bond, potentially increasing the proportion of the diketo tautomer. preprints.org The dynamics of the tautomeric interconversion, which involves proton transfer and bond rearrangement, can also be investigated using advanced NMR techniques like exchange spectroscopy (EXSY), providing insights into the energy barriers and kinetics of the process. nih.gov

| Proton Type | Diketo Form (in D₂O) | Enol Form (in CDCl₃) | Structural Feature |

|---|---|---|---|

| -CH₂- (between C=O) | ~3.8 | - | Methylene protons |

| =CH- | - | ~6.2 | Vinylic proton |

| -OH (enolic) | - | ~16.0 | Intramolecular H-bond |

| -CH₃ (acetyl) | ~2.3 | ~2.1 | Methyl protons |

The β-diketonate form of this compound is an excellent chelating ligand, readily forming stable complexes with a wide range of metal ions. researchgate.netbrieflands.com NMR spectroscopy is instrumental in characterizing the structure and bonding within these metal complexes. researchgate.netnih.gov Upon coordination to a metal center, the NMR signals of the ligand undergo significant changes.

| Carbon Atom | Free Ligand (Enol Form) | Metal Complex | Hypothesized Shift (Δδ) |

|---|---|---|---|

| C=O (ketonic) | ~195 | ~190 | -5 |

| C-O (enolic) | ~185 | ~190 | +5 |

| =CH- | ~100 | ~102 | +2 |

| -CH₃ | ~25 | ~27 | +2 |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information on the functional groups, bonding, and molecular structure of this compound.

The FT-IR spectrum of this compound is dominated by features characteristic of its predominant enol tautomer. A very broad absorption band is typically observed in the 3200-2400 cm⁻¹ region, corresponding to the O-H stretching vibration of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding. researchgate.net The carbonyl region is characterized by strong absorption bands between 1700 and 1550 cm⁻¹. A band around 1600 cm⁻¹ can be assigned to the stretching vibrations of the C=O and C=C bonds of the conjugated keto-enol system. researchgate.net

When the molecule acts as a ligand in a metal complex, significant shifts in these vibrational frequencies occur. The C=O/C=C stretching bands typically shift to lower wavenumbers, indicating a weakening of these bonds upon coordination of the oxygen atoms to the metal center. nih.gov This shift is a clear diagnostic marker for chelation and provides direct evidence of the coordination mode. nih.gov

The strong intramolecular hydrogen bond in the enol tautomer of this compound is a defining structural feature with distinct vibrational signatures. libretexts.orgnih.gov As mentioned, FT-IR spectroscopy reveals a broad, low-frequency O-H stretching band, which is indicative of a very strong hydrogen bond. kpfu.ru The position and shape of the C=O stretching band are also influenced by this interaction, as the carbonyl group acts as the hydrogen bond acceptor. researchgate.net The chelation through the hydrogen bond delocalizes electron density within the six-membered ring, resulting in a lower frequency for the carbonyl stretch compared to that of a simple, non-hydrogen-bonded ketone. The energy of this intramolecular hydrogen bond can be estimated from the observed frequency shifts, providing quantitative insight into its strength. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3200 - 2400 (very broad) | Intramolecularly H-bonded hydroxyl group |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 3000 - 2850 | Aliphatic C-H stretch |

| ν(C=O) + ν(C=C) | 1650 - 1550 | Conjugated keto-enol system stretch |

| ν(C-O) | 1300 - 1200 | Enolic C-O stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The enol form of the compound possesses an extended π-system that includes the methoxyphenyl ring, the C=C double bond, and the carbonyl group.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within this conjugated system. researchgate.net Weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen atoms are also anticipated, typically appearing at longer wavelengths. science-softcon.de The position and intensity of these absorption bands (λ_max) are sensitive to the solvent polarity. The formation of metal complexes also significantly alters the electronic spectrum, often leading to shifts in the absorption maxima and changes in molar absorptivity, which can be used to study complex formation and stoichiometry.

| Transition | Expected λ_max Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 240 - 280 | Aromatic ring |

| π → π | 300 - 350 | Conjugated enone system |

| n → π* | > 350 | Carbonyl group |

Ligand-Centered Electronic Transitions

The electronic absorption spectrum of this compound, like other β-diketones, is characterized by intense absorptions in the ultraviolet (UV) region. These absorptions are primarily attributed to ligand-centered π→π* transitions. The β-diketone moiety exists in a dynamic equilibrium between its keto and enol forms, with the enol tautomer being stabilized by intramolecular hydrogen bonding, creating a conjugated system.

The principal electronic transitions observed are:

π→π Transitions:* These are high-intensity absorptions typically occurring in the 250-380 nm range. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated enol system. The exact wavelength and molar absorptivity are influenced by the solvent polarity and the electronic nature of the substituents on the phenyl and pentane (B18724) backbone. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, can influence the energy of these transitions.

n→π Transitions:* These are lower-intensity absorptions that may sometimes be observed as shoulders on the main π→π* bands. They involve the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital. These transitions are often less intense because of poor spatial overlap between the respective orbitals.

The UV-Vis absorption characteristics for a typical β-diketone ligand are summarized below.

Table 1: Expected Ligand-Centered Electronic Transitions

| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Origin |

| π→π | 250 - 380 | > 10,000 | Excitation from π bonding to π antibonding orbitals in the conjugated enol ring. |

| n→π | 300 - 450 | < 1,000 | Excitation of a lone-pair electron from an oxygen atom to a π antibonding orbital. |

Metal-Ligand Charge Transfer (MLCT) Bands in Complexes

When this compound acts as a ligand (in its deprotonated β-diketonate form) to coordinate with a transition metal ion, new electronic transitions can appear, known as charge-transfer (CT) bands. These are often intensely colored and can occur in the visible region of the spectrum. libretexts.org CT transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.org They are significantly more intense than d-d transitions. wikipedia.org

There are two main types of charge transfer bands relevant to complexes of this ligand:

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.org This results in the formal reduction of the metal center. LMCT transitions are favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs. The oxygen atoms of the β-diketonate ligand provide such orbitals, making LMCT a common feature in their complexes. The energy of the LMCT band is related to the ease of oxidation of the ligand and the ease of reduction of the metal ion. wikipedia.org

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal d-orbital to a low-lying empty π* orbital on the ligand. wikipedia.org This results in the formal oxidation of the metal center. wikipedia.org MLCT transitions are favored when the metal is in a low, electron-rich oxidation state and the ligand possesses accessible π* orbitals, which is the case for the conjugated system of the β-diketonate.

The specific energies and intensities of these bands are highly dependent on the identity of the metal ion, its oxidation state, and the coordination geometry of the resulting complex. nih.gov

Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, characteristic ions.

The expected fragmentation of this compound (Molecular Weight: 206.24 g/mol ) would likely proceed through several key pathways:

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can lead to the loss of key radical groups.

Loss of the Methoxyphenyl Group: Cleavage of the bond between the carbonyl carbon and the methoxyphenyl ring can generate a stable acylium ion and a methoxyphenyl radical, or vice-versa.

Loss of Alkyl Fragments: Fragmentation can occur within the pentane chain, leading to the loss of methyl (•CH₃) or ethyl (•CH₂CH₃) radicals. youtube.comlibretexts.org

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene molecule.

Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original structure. For instance, a peak at m/z 135 would correspond to the [CH₃OC₆H₄CO]⁺ fragment, strongly indicating the presence of the methoxyphenylcarbonyl moiety.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Corresponding Fragment Ion | Fragmentation Pathway |

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 163 | [M - COCH₃]⁺ | Loss of an acetyl group |

| 135 | [CH₃OC₆H₄CO]⁺ | Cleavage of C-C bond between carbonyls |

| 107 | [CH₃OC₆H₄]⁺ | Loss of the pentanedione moiety |

| 43 | [CH₃CO]⁺ | Acylium ion from the pentane chain |

When studying reaction mechanisms, MS can be used to identify intermediates and products, providing crucial evidence for proposed pathways. Electrospray ionization (ESI-MS) is particularly useful for analyzing metal complexes of the ligand in solution. mdpi.com

Electrochemistry (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its metal complexes. By measuring the current that develops in a solution during a controlled sweep of potential, CV can identify the potentials at which the species is oxidized or reduced.

Ligand Redox Behavior: The free ligand itself can exhibit redox activity, often involving the oxidation of the phenyl ring or reduction of the diketone moiety, though these processes typically occur at high potentials. sciencepublishinggroup.com

Metal-Centered Redox Processes: In metal complexes, the redox activity is often dominated by the central metal ion. CV can reveal the formal potentials for redox couples such as M(II)/M(III) or M(II)/M(I). The exact potential is modulated by the electron-donating or -withdrawing nature of the ligand. The β-diketonate ligand, being electron-donating, typically stabilizes higher oxidation states of the metal, shifting the redox potential.

Reversibility: The shape of the CV wave provides information on the stability and kinetics of the redox process. A reversible wave, characterized by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons), indicates that the oxidized and reduced forms of the complex are stable on the timescale of the experiment. Quasi-reversible or irreversible processes suggest subsequent chemical reactions or slow electron transfer kinetics. sciencepublishinggroup.com

For example, a ruthenium(II) complex with β-diketonate ligands, Ru(bpy)₂(β-diketonato), would be expected to show a reversible oxidation corresponding to the Ru(II)/Ru(III) couple. rsc.org The precise potential of this couple can be finely tuned by modifying the substituents on the β-diketonate ligand. rsc.org

Other Advanced Techniques (e.g., X-ray Absorption Spectroscopy for oxidation states)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique ideal for probing the local electronic and geometric structure of the metal center in complexes of this compound. uiowa.edu It does not require crystalline samples and can be performed on solutions or amorphous solids.

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region, at and near the absorption edge, is highly sensitive to the formal oxidation state and coordination geometry of the absorbing metal atom. xrayabsorption.org For first-row transition metals, the K-edge energy typically shifts to higher energy by 2-3 eV for each one-unit increase in oxidation state. nih.govrsc.org By comparing the edge position of an unknown sample to those of well-characterized reference compounds, the average oxidation state of the metal can be accurately determined. nih.govresearchgate.net Pre-edge features in the XANES spectrum can also provide detailed information about the metal's d-orbital splitting and coordination environment (e.g., tetrahedral vs. octahedral). diva-portal.org

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations past the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment of the metal center, including the identity of coordinating atoms (e.g., oxygen), the metal-ligand bond distances, and the number of nearest neighbors (coordination number). This allows for a precise determination of the primary coordination sphere around the metal ion in the complex.

These advanced techniques, when applied to this compound and its derivatives, provide a comprehensive understanding of their fundamental chemical properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No specific DFT studies on 1-(2-Methoxyphenyl)pentane-1,3-dione were found. Such studies would typically involve using quantum mechanical principles to model the electronic structure and properties of the molecule.

Information unavailable. This section would have described the computationally determined three-dimensional structure of the molecule and its metal complexes, including key bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would have involved examining the distribution of electrons, molecular orbitals (such as HOMO and LUMO), and the electrostatic potential surface to identify reactive sites.

Information unavailable. As a β-diketone, this compound exists in equilibrium between its keto and enol forms. DFT calculations would be used to determine the relative energies of these tautomers and the energy barrier for their interconversion. This analysis would clarify which form is more stable and the kinetics of the tautomerization process.

Information unavailable. Time-dependent DFT (TD-DFT) is a common method for predicting spectroscopic properties. This section would have presented theoretically calculated UV-Vis, IR, and NMR spectra. A comparison between these predicted spectra and experimental data would serve to validate the computational model and aid in the interpretation of experimental results.

Molecular Dynamics Simulations for Conformational Studies

Information unavailable. Molecular dynamics simulations model the movement of atoms and molecules over time. For this compound, these simulations would reveal the molecule's flexibility, preferred conformations in different environments (e.g., in various solvents), and the dynamics of its interaction with other molecules or surfaces.

Quantitative Structure-Property Relationships (QSPR) in Ligand Design and Catalytic Efficiency

Information unavailable. QSPR studies establish a mathematical relationship between the structural features of a molecule and its properties. For this compound, a QSPR model could be developed to predict the catalytic efficiency of its metal complexes or other properties based on calculated molecular descriptors. This would be valuable for designing new ligands with enhanced performance.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Claisen Condensation | 2-Methoxyacetophenone | NaOEt, EtOH, reflux | 65–70 |

| Friedel-Crafts | 2-Methoxybenzaldehyde | AlCl₃, DCM, 0°C | 50–55 |

Basic: How can spectroscopic techniques characterize this compound?

Answer:

Structural validation relies on:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong carbonyl stretches (1700–1750 cm⁻¹) and C-O-C vibrations (1250–1275 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 234.1 (C₁₃H₁₄O₃) .

Basic: What reactivity patterns are expected for the diketone groups in this compound?

Answer:

The 1,3-diketone moiety enables:

- Nucleophilic Additions : Formation of enol ethers or thioacetals with alcohols/thiols under acidic conditions .

- Condensation Reactions : Reacts with hydrazines to form pyrazoles or with hydroxylamine to yield isoxazoles, useful in heterocyclic synthesis .

- Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) can:

- Model enolization pathways to predict keto-enol tautomer ratios in solvents .

- Analyze transition states for cycloaddition reactions (e.g., [3+2] with nitrones) to optimize regioselectivity .

- Predict binding affinities with biological targets (e.g., tubulin) by docking simulations .

Advanced: What strategies assess the structure-activity relationship (SAR) for biological activity?

Answer:

- Substituent Modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to evaluate impacts on tubulin binding or solubility .

- Biological Assays :

- In vitro : Anti-proliferative activity against cancer cell lines (e.g., MCF-7) via MTT assays .

- Enzyme Inhibition : Test IC₅₀ values against cyclooxygenase-2 (COX-2) using fluorescence-based assays .

Q. Table 2: SAR of Key Derivatives

| Derivative | Substituent | Tubulin IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 2-OCH₃ | 120 | 0.8 |

| 2-NO₂ Analog | 2-NO₂ | 85 | 0.5 |

| 3-CF₃ Analog | 3-CF₃ | 150 | 1.2 |

Advanced: How to resolve contradictions in experimental data regarding its reactivity?

Answer:

- Cross-Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Analytical Triangulation : Combine HPLC, GC-MS, and 2D NMR (e.g., HSQC) to confirm product identity when unexpected adducts form .

- Control Experiments : Test reactivity of isolated intermediates (e.g., enolates) to rule out side pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.